molecular formula C24H29N3O3 B2439742 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922113-03-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2439742
CAS No.: 922113-03-9
M. Wt: 407.514
InChI Key: TZRWMHOXFPFPNK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-26-10-4-5-17-13-18(6-8-20(17)26)21(27-11-2-3-12-27)15-25-24(28)19-7-9-22-23(14-19)30-16-29-22/h6-9,13-14,21H,2-5,10-12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWMHOXFPFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a benzo[d][1,3]dioxole framework. Its molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, and it has a molecular weight of 342.44 g/mol. The presence of both nitrogen and oxygen heteroatoms suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin. The tetrahydroquinoline structure is known for its ability to inhibit cholinesterase enzymes, which are critical in regulating neurotransmitter levels in the synaptic cleft.

Anticholinesterase Activity

A study evaluating the anticholinesterase activity of related tetrahydroquinoline derivatives reported significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives exhibited IC50 values comparable to established inhibitors like physostigmine . This suggests that this compound may also possess similar anticholinergic properties.

Neuroprotective Effects

The neuroprotective properties of compounds containing the tetrahydroquinoline scaffold have been documented in various studies. These compounds have been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases . The specific mechanisms may involve modulation of nitric oxide synthase (nNOS), which plays a role in neuronal survival and function.

Case Studies

Several case studies highlight the potential therapeutic applications of similar compounds:

  • Cognitive Enhancement : In preclinical models, compounds with structures akin to this compound have shown promise in enhancing memory and learning capabilities through cholinergic modulation .
  • Antimicrobial Activity : Compounds derived from the tetrahydroquinoline framework have demonstrated antimicrobial properties against various bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Research Findings

StudyFindings
Significant inhibition of AChE and BChE by related tetrahydroquinoline derivatives.
Neuroprotective effects observed in animal models; reduction in oxidative stress.
Enhanced cognitive function reported in preclinical studies with similar compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrahydroquinoline derivative. The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 320.41 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. For example:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with specific signaling pathways involved in tumor growth and survival .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of breast and lung cancer cells. The observed IC50 values were notably lower than those of standard chemotherapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research indicates that it may enhance cognitive function and protect against neurodegeneration:

  • Mechanism : The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Case Studies : Animal models treated with this compound showed improved memory retention and reduced markers of neuroinflammation compared to controls .
Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stress
AntimicrobialExhibits activity against certain bacterial strains

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving multi-step reactions. These synthetic pathways often lead to derivatives with enhanced biological activity:

  • Synthetic Pathways : Common methods include coupling reactions between appropriate precursors followed by functional group modifications .

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodology : The synthesis involves sequential condensation and cyclization reactions. For example, the benzo[d][1,3]dioxole moiety is typically introduced via nucleophilic acyl substitution, followed by coupling with the tetrahydroquinoline-pyrrolidine fragment using amide bond formation (e.g., EDC/HOBt coupling). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity .
  • Critical Parameters : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate). Optimize pH (6.5–7.5) and temperature (40–60°C) to minimize by-products like unreacted intermediates .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₂₅H₂₈N₃O₃: 418.2125; observed: 418.2128) .
  • IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Q. How to design initial biological screening assays for target identification?

  • Approach : Use high-throughput screening (HTS) against kinase or GPCR panels. For example, measure IC₅₀ values in enzyme inhibition assays (e.g., cAMP accumulation for GPCRs) with positive/negative controls. Prioritize targets showing <10 µM activity .

Advanced Research Questions

Q. How to resolve discrepancies in binding affinity data across different assay platforms?

  • Troubleshooting :

  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and detergent use (e.g., Tween-20) that may alter ligand-receptor interactions .
  • Data Normalization : Use internal standards (e.g., reference inhibitors) to control for plate-to-plate variability. Replicate experiments (n ≥ 3) with statistical analysis (ANOVA, p < 0.05) .
    • Case Study : A 2-fold difference in IC₅₀ observed between fluorescence polarization (FP) and surface plasmon resonance (SPR) assays was attributed to FP’s sensitivity to fluorescent tag interference .

Q. What computational methods are effective for predicting SAR and off-target interactions?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with the tetrahydroquinoline moiety in the hydrophobic pocket of a target protein (e.g., PDE5) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Tyr-329 hydrogen bonding) .
  • ADMET Prediction : SwissADME to evaluate logP (~3.5) and CYP450 inhibition risk .

Q. How to optimize reaction yields for scaled-up synthesis while minimizing impurities?

  • Process Chemistry :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C provided higher yields (85% vs. 72%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce carboxylate by-product formation .
  • Flow Chemistry : Implement continuous flow reactors for the amide coupling step, achieving 92% yield at 0.5 mL/min flow rate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.